3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Overview
Description
3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for this compound . This involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has a wide range of scientific research applications. It is used in the development of fluorescent materials for high photoluminescence quantum efficiency and simple molecular structures in multicolor display applications .
Mechanism of Action
The mechanism of action of 3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through the inhibition of certain enzymes and pathways involved in various biological processes .
Comparison with Similar Compounds
3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be compared with other similar compounds such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine. These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action . For instance, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-propyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H15N3/c1-2-4-8-7-12-9-5-3-6-11-10(9)13-8/h3,5-6,8,12H,2,4,7H2,1H3,(H,11,13) |
InChI Key |
SQAPALLYIQOTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
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